molecular formula C29H33NO4 B11614282 N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[4-(propan-2-yloxy)benzyl]propanamide

N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[4-(propan-2-yloxy)benzyl]propanamide

Cat. No.: B11614282
M. Wt: 459.6 g/mol
InChI Key: HBYXWPJGCVXNIN-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-Benzodioxol-5-yl)-3-phenylpropyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}propanamide is a complex organic compound that features a benzodioxole ring, a phenylpropyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}propanamide typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: New alkyl or acyl derivatives.

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole ring and phenylpropyl group contribute to its potential biological activities, while the propanamide moiety enhances its stability and solubility .

Properties

Molecular Formula

C29H33NO4

Molecular Weight

459.6 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-propan-2-yloxyphenyl)methyl]propanamide

InChI

InChI=1S/C29H33NO4/c1-4-29(31)30(19-22-10-13-25(14-11-22)34-21(2)3)17-16-26(23-8-6-5-7-9-23)24-12-15-27-28(18-24)33-20-32-27/h5-15,18,21,26H,4,16-17,19-20H2,1-3H3

InChI Key

HBYXWPJGCVXNIN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)OC(C)C

Origin of Product

United States

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